4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
CAS No.: 1215502-56-9
Cat. No.: VC7672533
Molecular Formula: C23H25ClN4O2S
Molecular Weight: 456.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215502-56-9 |
|---|---|
| Molecular Formula | C23H25ClN4O2S |
| Molecular Weight | 456.99 |
| IUPAC Name | 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C23H24N4O2S.ClH/c1-16-3-4-17(2)21-20(16)25-23(30-21)27(10-9-26-11-13-29-14-12-26)22(28)19-7-5-18(15-24)6-8-19;/h3-8H,9-14H2,1-2H3;1H |
| Standard InChI Key | MOJCPNLZJGGNCD-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Introduction
4-Cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound belonging to the class of benzamide derivatives. It features a benzo[d]thiazole moiety, a cyano group, and a morpholinoethyl substituent, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry, particularly for developing therapeutic agents targeting various diseases.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
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Formation of the Benzo[d]thiazole Ring: This step often involves cyclization reactions under acidic or basic conditions.
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Introduction of the Cyano Group: Nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide are common.
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Coupling with the Morpholinoethyl Group: This may involve the use of coupling reagents to form the amide bond.
Potential Biological Activities
While the exact mechanism of action is not fully elucidated, this compound is hypothesized to modulate specific biological pathways. Its structural features suggest potential applications in areas such as anticancer and anti-inflammatory therapies, although detailed studies are needed to confirm these hypotheses.
Research Findings and Future Directions
Research on benzamide derivatives, including those with benzo[d]thiazole moieties, has shown promising results in anticancer and anti-inflammatory activities. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines and potential as inhibitors of enzymes involved in inflammation.
| Compound Feature | Biological Activity |
|---|---|
| Benzo[d]thiazole Moiety | Anticancer and anti-inflammatory potential |
| Cyano Group | Enhances bioactivity |
| Morpholinoethyl Substituent | Contributes to solubility and biological interaction |
Further studies are necessary to fully explore the therapeutic potential of 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride, including in vitro assays and molecular docking studies to understand its interaction with biological targets.
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